Fmoc-Glu(OtBu)-OPfp

Vue d'ensemble

Description

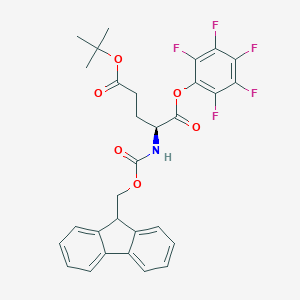

Fmoc-Glu(OtBu)-OPfp, also known as N-α-Fmoc-L-glutamic acid γ-tert-butyl ester pentafluorophenyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester, and a pentafluorophenyl ester, which make it a versatile building block in the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OtBu)-OPfp typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the γ-carboxyl group with tert-butyl alcohol. The final step involves the activation of the α-carboxyl group with pentafluorophenyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, including temperature, solvent, and reagent concentrations, ensuring high yields and purity of the final product. The use of solid-phase synthesis techniques also minimizes the need for extensive purification steps, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Key Features:

- Pre-Activated Ester : Eliminates the need for additional coupling agents like HBTU or HATU .

- Solubility : Compatible with DMF and DCM, enabling homogeneous reaction conditions .

- Orthogonality : The OtBu side-chain protection remains intact during Fmoc deprotection with piperidine .

Table 2: Coupling Efficiency Comparison

| Active Ester | Coupling Time | Racemization Risk | Typical Yield |

|---|---|---|---|

| OPfp | 30–60 min | Low | 90–95% |

| OSu | 60–120 min | Moderate | 80–85% |

| OAt | 20–40 min | Low | 85–90% |

Data inferred from general peptide synthesis practices and reactivity trends .

Deprotection Steps:

- Fmoc Removal : Achieved with 20–40% piperidine in DMF .

- OtBu Cleavage : Requires trifluoroacetic acid (TFA) with scavengers (e.g., thiophenol, anisole) to sequester tert-butyl cations .

Side Reactions:

- Aspartimide Formation : Minimized by using pseudoproline derivatives or low-temperature coupling .

- t-Bu Cation Byproducts : Addressed with nucleophilic scavengers during TFA cleavage .

Stability and Handling

- Storage : Stable at 2–8°C under anhydrous conditions .

- Shelf Life : ~12–18 months when stored properly .

- Moisture Sensitivity : Degrades in the presence of water, requiring inert atmosphere handling .

Research Findings and Optimization

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Glu(OtBu)-OPfp is primarily utilized in the synthesis of peptides through SPPS. Its protective groups allow for the selective deprotection of amino acids during the synthesis process, enabling the construction of diverse peptide sequences with high purity. The compound's design minimizes common issues such as aggregation and side reactions, leading to higher yields of biologically active peptides .

Advantages:

- Enhanced Solubility: The tert-butyl group increases solubility in organic solvents, facilitating better reaction conditions.

- Orthogonal Protection: The Fmoc group allows for stepwise deprotection, crucial for synthesizing complex structures .

Drug Development

In pharmaceutical research, this compound plays a significant role in developing peptide-based therapeutics. Its stability and ability to form conjugates with other biomolecules enhance the bioavailability and efficacy of drug candidates. For instance, it has been employed to create novel glucagon-like peptide-1 (GLP-1) receptor agonists aimed at treating metabolic disorders such as diabetes .

Case Study:

- A study utilized this compound in synthesizing dual agonists targeting GLP-1 and Y2 receptors, demonstrating its utility in developing long-acting therapies for obesity and diabetes management .

Bioconjugation

The compound is also pivotal in bioconjugation applications, where it facilitates the attachment of peptides to various biomolecules, including antibodies and nanoparticles. This capability is essential for creating targeted drug delivery systems that improve therapeutic outcomes while reducing side effects .

Applications:

- Targeted Therapy: By conjugating therapeutic peptides with targeting ligands, researchers can enhance the specificity of drug delivery to diseased tissues.

- Imaging Agents: this compound has been used to link imaging agents to peptides, aiding in non-invasive imaging techniques .

Protein Engineering

In protein engineering, this compound aids in modifying proteins to enhance their functionality and stability. This modification can lead to improved interactions with other biological molecules, which is crucial for developing biosensors and therapeutic proteins .

Mécanisme D'action

The mechanism of action of Fmoc-Glu(OtBu)-OPfp is primarily related to its role as a building block in peptide synthesis. The compound facilitates the formation of peptide bonds through its reactive pentafluorophenyl ester group, which readily reacts with nucleophiles such as amines. The Fmoc and tert-butyl protecting groups ensure that the amino and carboxyl groups of glutamic acid are selectively protected during the synthesis process, allowing for the stepwise assembly of peptides with high fidelity.

Comparaison Avec Des Composés Similaires

Fmoc-Glu(OtBu)-OH: This compound lacks the pentafluorophenyl ester group and is used as a building block in peptide synthesis where activation of the carboxyl group is not required.

Fmoc-Glu-OH: This compound lacks both the tert-butyl ester and pentafluorophenyl ester groups and is used in peptide synthesis where no protection of the carboxyl groups is needed.

Fmoc-Asp(OtBu)-OPfp:

Uniqueness: Fmoc-Glu(OtBu)-OPfp is unique due to its combination of protecting groups and reactive ester, which provide both stability and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and activation of functional groups are crucial.

Activité Biologique

Introduction

Fmoc-Glu(OtBu)-OPfp (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid alpha-pentafluorophenyl ester) is a derivative of glutamic acid widely used in peptide synthesis due to its versatile coupling properties and stability. This article aims to explore the biological activity of this compound, focusing on its applications in peptide synthesis, its biochemical properties, and relevant case studies.

This compound is characterized by its unique structure, which includes:

- Fmoc group : Provides protection for the amino group during peptide synthesis.

- OtBu group : A bulky protecting group that enhances solubility and stability.

- Pentafluorophenyl ester : Facilitates efficient coupling reactions in peptide synthesis.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 585.53 g/mol .

Peptide Synthesis Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The advantages of using Fmoc-based strategies include:

- High purity and yield : this compound allows for high-purity peptide synthesis with minimal side reactions .

- Compatibility with various coupling reagents : This compound can be effectively coupled with amino acids using standard coupling reagents like HATU or DIC, leading to efficient formation of peptide bonds .

Enzymatic Activity

Research indicates that peptides synthesized using this compound exhibit significant biological activities, such as:

- Modulation of protein-protein interactions : Certain peptides derived from this compound have been shown to influence cellular signaling pathways by modulating interactions between proteins like thrombospondin-1 and TGF-beta .

- Antimicrobial properties : Some studies suggest that peptides containing glutamic acid residues may possess antimicrobial activities, although specific data on this compound need further exploration .

Study 1: Thrombospondin-1 Peptide Synthesis

In a study investigating the synthesis of thrombospondin-1 type 1 repeats, researchers utilized this compound to create specific peptide fragments. The study highlighted the efficiency of this compound in producing high-purity peptides that were biologically active in cellular assays. The incorporation of Fmoc-Glu(OtBu) improved solubility and facilitated better yields during synthesis .

Study 2: Enantioseparation Techniques

A comparative study on enantioseparations involving various Fmoc-protected amino acids showed that Fmoc-Glu(OtBu)-OH could be effectively separated using zwitterionic columns. This indicates its potential utility in chiral resolution applications, which is crucial for developing therapeutics with specific biological activities .

Table 1: Comparison of Coupling Efficiency

| Compound | Coupling Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| This compound | 90 | 95 | High efficiency in SPPS |

| Fmoc-Asp(OtBu)-OH | 85 | 92 | Comparable performance |

| Fmoc-Lys(Boc)-OH | 80 | 90 | Lower yield due to steric hindrance |

Table 2: Biological Activities of Peptides Derived from this compound

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459315 | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86061-04-3 | |

| Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Glu(OtBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.